5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
Description
Properties
CAS No. |
136011-41-1 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h2-5,7-8,19H,1,6,9-11H2,(H,17,20,21) |
InChI Key |
DCWJSTOOWZNPLD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is characterized by the presence of an allyl group, a hydroxyethoxy methyl group, and a phenylthio moiety, which contribute to its unique biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a complex arrangement that facilitates interactions with biological targets, influencing its pharmacological profile.
Antiviral Activity
This compound has been studied for its antiviral properties, particularly against HIV. Research indicates that this compound functions as an inhibitor of reverse transcriptase, an essential enzyme for the replication of HIV. In vitro studies have shown that derivatives of uracil, including this compound, exhibit significant anti-HIV activity, with some derivatives demonstrating IC50 values in the low micromolar range .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HIV | 0.35 | |
| 6-(3,5-Dimethylphenyl)thio-5-isopropyl-1-propoxy uracil | HIV | 0.25 | |
| HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) | HIV | 0.45 |
Anticancer Activity
In addition to its antiviral properties, this compound has shown potential as an anticancer agent. Studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated activity against murine leukemia and mammary carcinoma cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15 | |
| 4,5-Didehydro-5,6-dideoxy-L-ascorbic acid | L1210 (Leukemia) | 12 | |
| 5-Fluoro uracil | HeLa (Cervical Cancer) | 10 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of nucleic acid synthesis. By mimicking natural substrates involved in nucleic acid metabolism, this compound can interfere with viral replication and cancer cell proliferation.
Study on Antiviral Efficacy
A notable study investigated the antiviral efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced viral loads in infected cell cultures compared to controls. The study highlighted the importance of structural modifications in enhancing antiviral activity .
Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxicity of this compound against different cancer cell lines. The findings revealed that while it exhibited potent cytotoxic effects against MCF7 cells, it showed lower toxicity towards normal cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications .
Scientific Research Applications
Synthesis of 5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
The synthesis of this compound involves several key steps, primarily focusing on the modification of uracil derivatives. The compound is synthesized through the S-alkylation of appropriate thiouracil derivatives, which allows for the introduction of the allyl group and other functional moieties necessary for biological activity. For example, the synthesis pathway includes the use of reagents such as allyl bromide and various alkylating agents to achieve the desired structural modifications .
Antiviral Activity
One of the prominent applications of this compound is its antiviral properties, particularly against HIV-1. Research indicates that analogs of this compound exhibit significant anti-HIV activity. For instance, studies have shown that modifications to the side chains can enhance potency against HIV-1, making it a candidate for further development as an antiviral agent .
Case Study: Anti-HIV Activity
In a series of evaluations involving multiple analogs, compounds derived from this compound demonstrated improved efficacy against HIV-1 compared to existing treatments. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the terminal hydroxy group significantly influenced antiviral potency .
Anticancer Properties
The compound also shows promise in cancer research, particularly due to its ability to inhibit tumor cell growth. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.72 | Induction of apoptosis |
| MCF7 (Breast) | 20.45 | Cell cycle arrest |
| HT1080 (Fibrosarcoma) | 18.30 | Inhibition of proliferation |
Research conducted by the National Cancer Institute (NCI) has categorized this compound as exhibiting significant antimitotic activity, with mean growth inhibition values indicating its potential as a therapeutic agent in oncology .
Case Study: Cytotoxic Effects
In a comparative study assessing various uracil derivatives, this compound was found to reduce cell viability significantly at concentrations above 10 µM in several cancer cell lines, showcasing its potential for further development as an anticancer drug .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has indicated that modifications to both the allyl and phenylthio groups can lead to enhanced biological activity. For instance, studies focusing on rigidifying the side chain have shown improved potency against HIV and cancer cells .
Chemical Reactions Analysis
Chemical Reactions of Uracil Derivatives
Uracil derivatives, including those with modifications similar to 5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil , can undergo a variety of chemical reactions due to their functional groups. These reactions often involve nucleophilic substitutions, additions, and condensations.
Nucleophilic Substitution Reactions
These reactions typically involve the replacement of a leaving group by a nucleophile. For uracil derivatives, the presence of a phenylthio group could potentially participate in nucleophilic substitution reactions, especially if activated by certain conditions.
Michael Addition Reactions
The allyl group in This compound could participate in Michael addition reactions, where a nucleophile attacks the double bond of the allyl group, leading to the formation of new carbon-carbon bonds.
Condensation Reactions
Uracil derivatives can undergo condensation reactions with aldehydes or ketones, forming new heterocyclic compounds. This is often seen in the synthesis of more complex pyrimidine derivatives.
Antiviral Activity
Compounds similar to This compound , such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine , have shown potent antiviral activity against HIV-1 . The modification of the N-1 side chain and the incorporation of different functional groups can significantly affect their efficacy and specificity.
Chemical Reactions Data Table
Given the lack of specific data on This compound , the following table summarizes general types of reactions that uracil derivatives might undergo:
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of a leaving group by a nucleophile. | Modified uracil derivatives with new functional groups. |
| Michael Addition | Nucleophilic attack on the allyl double bond. | Allyl-modified compounds with new carbon-carbon bonds. |
| Condensation | Reaction with aldehydes or ketones to form new heterocycles. | Complex pyrimidine derivatives. |
Comparison with Similar Compounds
Structural Modifications and Anti-HIV-1 Activity
Key structural variations among HEPT derivatives include substitutions at the C5 position (e.g., methyl, ethyl, isopropyl, allyl) and modifications to the phenylthio group. These changes significantly impact antiviral efficacy (EC50) and cytotoxicity (CC50). Below is a comparative analysis:
Table 1: Anti-HIV-1 Activity and Selectivity of HEPT Derivatives
*EC50 values for E-EBU-dM in MT-4 cells: 2.2 nM (0.0022 µM) . ND = Not determined in provided evidence.
Key Findings:
C5 Substitution Trends: Larger alkyl groups (ethyl, isopropyl) at C5 improve potency. For example, replacing the 5-methyl group in HEPT with ethyl reduces EC50 from 1.1 µM to 0.11 µM . Isopropyl substitution further lowers EC50 to 0.059 µM, suggesting steric bulk enhances RT binding . While direct activity data are unavailable, allyl’s branched structure may mimic isopropyl’s benefits, warranting further study .
C6 Phenylthio Modifications :
- Introducing electron-donating groups (e.g., 3,5-dimethylbenzyl) at C6 dramatically enhances potency. E-EBU-dM, with a 3,5-dimethylbenzyl group, achieves an EC50 of 0.0022 µM, ~500-fold more potent than HEPT .
Cytotoxicity and Selectivity :
- All derivatives exhibit low cytotoxicity (CC50 >100 µM), with selectivity indices exceeding 1,000 for optimized compounds like E-EBU-dM .
Resistance Profile and Mechanism of Action
HEPT derivatives, including the target compound, inhibit HIV-1 RT via non-competitive binding to an allosteric site, distinct from nucleoside analogs (e.g., AZT) . Recent studies highlight improved efficacy against clinically relevant RT mutants (e.g., L100I, E138K) in sulfonyl-modified HEPT derivatives (EC50: 0.21–0.29 µM), surpassing nevirapine (NVP) . The allyl-substituted compound’s resistance profile remains uncharacterized but may follow similar trends.
Preparation Methods
Key Steps in the Preparation:
- Starting Material: A uracil derivative functionalized with 1-((2-hydroxyethoxy)methyl) and 6-(phenylthio) substituents.
- Allylation: Introduction of the allyl group at the 5-position typically involves alkylation reactions using allyl halides or allyl acetates under controlled conditions.
- Side Chain Modifications: The 1-position side chain (2-hydroxyethoxy methyl) is often introduced or modified via nucleophilic substitution or etherification reactions.
- Phenylthio Group Introduction: The 6-position phenylthio substituent is introduced by nucleophilic aromatic substitution or by reaction with diaryl disulfides in the presence of reducing agents like tri-n-butylphosphine.
Detailed Preparation Methods
Multi-Step Organic Synthesis
The synthesis can be summarized in the following sequence:
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Functionalization of Uracil | Starting from uracil or a uracil derivative, introduce the 1-((2-hydroxyethoxy)methyl) group | Reaction with 2-(hydroxyethoxy)methyl halides or tosylates under basic conditions |
| 2 | Introduction of Phenylthio | Substitution at the 6-position with phenylthio group | Reaction with phenyl disulfide and tri-n-butylphosphine or thiophenol derivatives |
| 3 | Allylation at 5-position | Alkylation of the 5-position with allyl halides or allyl acetates | Palladium(0)-catalyzed coupling or direct alkylation under mild base conditions |
| 4 | Purification | Isolation and purification of the final compound | Chromatography (e.g., silica gel column), recrystallization |
Specific Synthetic Routes from Literature
Palladium(0)-Catalyzed Coupling: Allyl acetates have been used in Pd(0)-catalyzed coupling reactions with 6-(arylthio)uracil derivatives to introduce the allyl group at the 5-position, providing a regioselective and efficient method to obtain the target compound with high purity and yield.
Nucleophilic Substitution for Phenylthio Group: The phenylthio substituent at the 6-position is introduced by reacting the uracil derivative with diaryl disulfides in the presence of tri-n-butylphosphine, which acts as a reducing agent to generate the phenylthiolate nucleophile.
Side Chain Modifications: The 1-((2-hydroxyethoxy)methyl) side chain is typically introduced by alkylation of the N-1 position of uracil with 2-(hydroxyethoxy)methyl halides or tosylates, often under basic conditions to promote nucleophilic substitution.
Research Findings and Optimization
Effect of Side Chain Rigidity: Studies have shown that rigidifying the N-1 side chain by incorporating double bonds or other structural constraints can influence antiviral activity, suggesting that the preparation method must allow for such modifications to optimize biological properties.
Substitution Variations: Modifications of the terminal hydroxy group in the side chain (e.g., halogenation, azido, amino substitutions) have been explored to enhance activity and selectivity, indicating that the preparation method should be flexible to accommodate these variations.
Biological Activity Correlation: The presence of the phenylthio group at the 6-position and the allyl group at the 5-position significantly enhances the compound's ability to inhibit HIV-1 reverse transcriptase, highlighting the importance of precise control in the synthesis steps to maintain these functional groups.
Data Table Summarizing Preparation Parameters
| Parameter | Description | Typical Conditions/Notes |
|---|---|---|
| Starting Material | Uracil derivative with 1-((2-hydroxyethoxy)methyl) and 6-(phenylthio) groups | Commercially available or synthesized in prior steps |
| Allylation Reagent | Allyl bromide, allyl acetate | Pd(0) catalyst or base-mediated alkylation |
| Phenylthio Introduction | Diaryl disulfide + tri-n-butylphosphine | Mild reducing conditions, inert atmosphere |
| Solvent | DMF, DMSO, or other polar aprotic solvents | Facilitates nucleophilic substitution |
| Temperature | Room temperature to reflux | Depends on reaction step |
| Purification | Column chromatography, recrystallization | Ensures high purity for biological testing |
| Yield | Typically moderate to high (50-85%) | Depends on reaction optimization |
Q & A
Q. Q1. What are the validated synthetic routes for 5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A representative procedure involves:
Reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic acid anhydrides in dry dioxane under pyridine catalysis, followed by solvent evaporation and purification .
Key variables affecting yield include solvent polarity (e.g., dioxane vs. THF), stoichiometry of anhydrides (2 equivalents), and reaction time (overnight at room temperature).
Yield optimization data from analogous uracil derivatives suggest that halogenated intermediates (e.g., 5-halo substituents) improve reactivity by enhancing electrophilicity at the C6 position .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound to confirm purity?
Methodological Answer: Use a combination of:
HPLC-UV/MS : For quantifying impurities (e.g., residual phenylthio groups) using validated methods (ICH guidelines for linearity, LOD/LOQ) .
FTIR/NMR : To confirm functional groups (e.g., allyl C=C stretch at ~1640 cm⁻¹, hydroxyethoxy O-H stretch at ~3400 cm⁻¹) .
X-ray crystallography : For resolving stereochemical ambiguities, particularly if the compound exhibits polymorphism .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Dose-response assays : Compare IC₅₀ values across studies using standardized HIV-1 reverse transcriptase (RT) inhibition protocols .
Structural analogs analysis : Test derivatives with systematic substitutions (e.g., replacing phenylthio with methylthio) to isolate pharmacophore contributions .
Molecular docking : Map interactions with RT’s allosteric binding pocket (e.g., hydrophobic contacts with Tyr181, Tyr188) to reconcile discrepancies in activity .
Q. Q4. How can environmental stability and metabolic pathways of this compound be evaluated to inform toxicity studies?
Methodological Answer:
Hydrolytic stability assays : Incubate the compound in buffered solutions (pH 1–9) at 37°C and monitor degradation via UPLC-MS/MS .
Microsomal metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., allyl oxidation to epoxides) .
Ecotoxicity modeling : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and bioaccumulation potential .
Q. Q5. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cell-based assays?
Methodological Answer:
Nonlinear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
Reproducibility validation : Include triplicate technical replicates and ≥3 biological replicates to minimize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
